4-(3-Nitrophenyl)-4-oxobutanoic acid
Description
Contextualization within Contemporary Chemical and Biomedical Sciences
In the vast and ever-evolving fields of chemical and biomedical sciences, the quest for new molecular entities with specific biological activities is a constant endeavor. Substituted butanoic acid derivatives, including those with a nitrophenyl moiety, are of considerable interest due to their potential to interact with biological targets. The nitro group, an electron-withdrawing moiety, can significantly influence a molecule's electronic properties and its ability to participate in various biological interactions. nih.gov This makes compounds like 4-(3-Nitrophenyl)-4-oxobutanoic acid intriguing candidates for investigation in drug discovery programs.
Research into related nitrophenyl derivatives has highlighted their potential in various therapeutic areas. For instance, nitrofuran-1,3,4-oxadiazole hybrids have been designed and synthesized as new antitubercular agents. nih.gov Furthermore, studies on other nitrophenyl-containing heterocyclic compounds have revealed their potential as anticancer and antioxidant agents. nih.gov While direct and extensive research on the biological activities of this compound is not widely published, its structural motifs suggest its potential as a precursor or intermediate in the synthesis of more complex molecules with desired pharmacological profiles. The presence of both a carboxylic acid and a ketone function provides reactive handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Significance as a Foundational Structure in Organic and Medicinal Chemistry
The structural framework of this compound is of fundamental importance in the realm of organic and medicinal chemistry. The oxobutanoic acid backbone is a versatile building block, and the introduction of a nitrophenyl group at the 4-position creates a molecule with distinct chemical properties and potential for further functionalization.
From an organic synthesis perspective, the preparation of such molecules often involves well-established reactions. One of the classical methods for the synthesis of aryl-oxo-alkanoic acids is the Friedel-Crafts acylation. libretexts.orgvedantu.com In a typical approach, an aromatic compound is acylated with a cyclic anhydride (B1165640), such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. vedantu.comstackexchange.com However, the direct Friedel-Crafts acylation of nitrobenzene (B124822) with succinic anhydride to produce this compound is challenging. The nitro group is a strong deactivating group, which makes the aromatic ring less susceptible to electrophilic attack, thereby hindering the reaction. libretexts.orgmasterorganicchemistry.comreddit.com This chemical challenge underscores the need for alternative synthetic strategies to access this particular scaffold.
In medicinal chemistry, the this compound structure can be seen as a key intermediate. The nitro group can be readily reduced to an amino group, which can then be further modified to introduce a wide range of substituents. This versatility allows for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. The carboxylic acid group also provides a handle for forming amides, esters, and other functional groups, further expanding the chemical space that can be explored from this foundational structure.
Historical Perspective on Related Oxobutanoic Acid Derivatives in Research
The study of oxobutanoic acid derivatives has a rich history in chemical research. The parent compound, 2-oxobutanoic acid, also known as alpha-ketobutyric acid, is a metabolite found in various organisms, including humans. masterorganicchemistry.com Its presence in biological systems has spurred interest in its role in metabolic pathways.
The development of synthetic methods to create substituted oxobutanoic acids has been a significant area of research. The Friedel-Crafts reaction, discovered in 1877, provided a powerful tool for the synthesis of aryl ketones, including various oxobutanoic acid derivatives. libretexts.org For example, the reaction of toluene (B28343) with succinic anhydride yields 4-(4-methylphenyl)-4-oxobutanoic acid. researchgate.net This and similar reactions have been instrumental in preparing a wide array of these compounds for further study.
Over the years, various oxobutanoic acid derivatives have been investigated for their biological activities. For instance, research has been conducted on the synthesis and anti-inflammatory activity of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been evaluated for their anticancer and antioxidant properties. uni.lu These historical and ongoing research efforts demonstrate the enduring importance of the oxobutanoic acid scaffold in the development of new chemical entities with potential therapeutic value.
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and a selection of related compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H9NO5 | 223.18 | 6328-00-3 bldpharm.com |
| 2-Oxobutanoic acid | C4H6O3 | 102.09 | 600-18-0 masterorganicchemistry.com |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | 192.21 | 4619-20-9 researchgate.net |
| 2-amino-4-(3-nitrophenyl)-4-oxobutanoic acid | C10H10N2O5 | 238.20 | Not Available |
| 4-((3-Nitrophenyl)amino)-4-oxobutanoic acid | C10H10N2O4 | 222.20 | 1797-93-9 |
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-9(4-5-10(13)14)7-2-1-3-8(6-7)11(15)16/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDVLOPITGDGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281843 | |
| Record name | 4-(3-Nitrophenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10281843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-00-3 | |
| Record name | 3-(m-Nitrobenzoyl)propionic acid | |
| Source | DTP/NCI | |
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| Record name | 3-(m-Nitrobenzoyl)propionic acid | |
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| Record name | 4-(3-Nitrophenyl)-4-oxobutanoic acid | |
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| Record name | 4-(3-nitrophenyl)-4-oxobutanoic acid | |
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Synthetic Methodologies and Mechanistic Investigations of 4 3 Nitrophenyl 4 Oxobutanoic Acid and Its Analogs
Established Synthetic Pathways to 4-(3-Nitrophenyl)-4-oxobutanoic Acid
The synthesis of this compound can be approached through several established chemical strategies. These methods primarily involve the formation of the carbon skeleton by reacting aromatic compounds with four-carbon synthons.
Strategies Involving Succinic Anhydride (B1165640) Derivatives
A primary method for synthesizing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride. wikipedia.org This electrophilic aromatic substitution reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a reactive acylium ion intermediate that then attacks the aromatic ring. organic-chemistry.orgstackexchange.com The reaction between an arene and succinic anhydride yields a monoacylated product, as the resulting keto-acid is deactivated towards further substitution. organic-chemistry.org
The general mechanism involves the coordination of the Lewis acid to one of the carbonyl oxygens of the anhydride, followed by cleavage to form an acylium cation. The aromatic ring then acts as a nucleophile, attacking the electrophilic carbon. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final 4-aryl-4-oxobutanoic acid product. stackexchange.com This method has been successfully used for various aromatic substrates, including toluene (B28343) and biphenyl. wikipedia.orggoogle.com
However, the Friedel-Crafts reaction has limitations, particularly with strongly deactivated aromatic rings. libretexts.org Aromatic compounds substituted with potent electron-withdrawing groups, such as the nitro group (-NO₂) in nitrobenzene (B124822), are generally unreactive under standard Friedel-Crafts conditions. libretexts.org The nitro group strongly deactivates the benzene (B151609) ring, making it a poor nucleophile for the acylium ion to attack. Therefore, the direct acylation of nitrobenzene with succinic anhydride to produce this compound is challenging and not a preferred synthetic route. While nitrobenzene has been used as a solvent in some historical Friedel-Crafts procedures, this was for reactions involving more activated substrates like biphenyl. google.com
Approaches Utilizing Itaconic Anhydride and Nitroanilines
An alternative strategy for synthesizing analogs involves the reaction of itaconic anhydride with substituted anilines. Itaconic anhydride, a five-membered cyclic anhydride with an exocyclic double bond, can react with nucleophiles like amines. wikipedia.orgnih.gov In this approach, the amino group of a nitroaniline (e.g., 3-nitroaniline) acts as a nucleophile, attacking one of the carbonyl carbons of the itaconic anhydride ring.
This reaction leads to the opening of the anhydride ring and the formation of an N-substituted itaconamic acid derivative. For instance, the reaction of itaconic anhydride with 4-iodoaniline (B139537) in acetone (B3395972) results in the formation of 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid. nih.gov A similar reaction with 3-nitroaniline (B104315) would be expected to yield N-(3-nitrophenyl)-2-methylidene-4-oxobutanoic acid, a structural analog of the target compound. These N-substituted derivatives are of interest due to their amphiphilic properties and as precursors for other heterocyclic compounds. nih.govscispace.com
The general procedure involves dissolving the itaconic anhydride in a suitable polar solvent and adding the substituted aniline (B41778) portion-wise at room temperature. nih.gov The resulting product, an amide-carboxylic acid, can then be isolated. nih.gov
Alternative Synthetic Routes and Methodological Innovations for Butanoic Acid Derivatives
Research into the synthesis of butanoic acid derivatives has led to several methodological innovations aimed at improving efficiency and environmental friendliness. One significant advancement is the use of mechanochemistry for Friedel-Crafts acylations. beilstein-journals.org This solvent-free approach, often conducted using a ball mill, can effectively promote the reaction between aromatic hydrocarbons and anhydrides, offering a more sustainable alternative to traditional solvent-based methods. beilstein-journals.org
Other synthetic strategies focus on the precursors themselves. The dehydration of succinic acid is a key step in producing succinic anhydride, a crucial reagent for the Friedel-Crafts pathway. researchgate.net Catalytic systems, such as phosphoric acid-treated niobic acid, have been shown to efficiently catalyze this dehydration under moderate conditions. researchgate.net Furthermore, succinic anhydride can be produced continuously through the catalytic hydrogenation of maleic anhydride. google.com
Innovations also include multicomponent condensation reactions that build complex heterocyclic structures from simple starting materials like 4-oxo-4-phenylbutanoic acid. researchgate.net These reactions demonstrate the versatility of the 4-oxobutanoic acid scaffold in creating diverse chemical entities. arabjchem.orgarabjchem.org
Derivatization and Functionalization Reactions of this compound
The presence of both a carboxylic acid and a ketone functional group makes this compound a versatile substrate for further chemical transformations.
Reactions at the Carboxylic Acid Moiety, including Amide Bond Formation
The carboxylic acid group is a prime site for derivatization, most notably through the formation of esters and amides. Esterification can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst. colostate.edugcms.cz
Amide bond formation is another key transformation. 4-Aryl-4-oxobutanoic acids react with diamines, initially forming salts, which upon dehydration yield the corresponding amides. arabjchem.orgarabjchem.orgresearchgate.net These amides can subsequently undergo intramolecular cyclization to form heterocyclic systems like pyrroloimidazolones. arabjchem.orgarabjchem.org The reaction progress can be monitored by analyzing temperature and pressure changes, which correspond to the initial salt formation and subsequent dehydration steps. arabjchem.org
For analytical purposes, the carboxylic acid group can be derivatized to improve its properties for techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Common derivatization reagents include silylating agents (e.g., MTBSTFA) or reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent like EDC, which converts the acid into a more easily detectable derivative. researchgate.netresearchgate.net
| Reactant 1 (4-Aryl-4-oxobutanoic acid) | Reactant 2 (Diamine) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Oxo-4-phenylbutanoic acid | Ethane-1,2-diamine | Ethane-1,2-diaminium di{4-oxo-4-phenylbutanoate} | 85 | 164–165 |
| 4-Oxo-4-(p-tolyl)butanoic acid | Ethane-1,2-diamine | Ethane-1,2-diaminium di{4-oxo-4-(p-tolyl)butanoate} | 75 | 167–168 |
Transformations Involving the Ketone Group (e.g., Knoevenagel Condensations)
The ketone carbonyl group in this compound is susceptible to nucleophilic attack, enabling a variety of condensation reactions. The Knoevenagel condensation is a prominent example, involving the reaction of the ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid, malononitrile, or thiobarbituric acid). wikipedia.orgrltsc.edu.in
This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt, and results in the formation of a new carbon-carbon double bond adjacent to the carbonyl group, yielding an α,β-unsaturated product. wikipedia.orgtue.nl The mechanism involves the deprotonation of the active methylene compound by the base to form a stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the electrophilic ketone carbon. The resulting intermediate subsequently undergoes dehydration to form the final condensed product. wikipedia.org
The scope of the Knoevenagel condensation is broad, with various catalysts and reaction conditions being developed, including environmentally benign options like using lemon juice as a natural acid catalyst or performing the reaction under solvent-free conditions. tue.nl These methods have been successfully applied to a wide range of aldehydes and some ketones for the synthesis of important unsaturated compounds. rltsc.edu.intue.nl
Modifications of the Nitrophenyl Substituent (e.g., Nitro Group Reduction)
The nitro group on the phenyl ring of this compound is a key functional group that can be readily transformed, most commonly through reduction to an amino group. This conversion to 4-(3-aminophenyl)-4-oxobutanoic acid provides a versatile intermediate for further derivatization. The most prevalent method for this transformation is catalytic hydrogenation. rsc.orgrsc.org
This process typically involves dissolving the nitro compound in a suitable solvent, such as methanol, and introducing a metal catalyst. chemicalbook.com Hydrogen gas is then applied at a controlled pressure and temperature. The catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding primary amine. rsc.org Once the reaction is complete, the catalyst is removed by filtration, often through a pad of celite, and the desired amino product is isolated after solvent removal. chemicalbook.com
Several catalytic systems are effective for this purpose. Palladium on activated carbon (Pd/C) is a widely used and efficient catalyst for the hydrogenation of aromatic nitro compounds. chemicalbook.comyoutube.com Other systems, such as nano-sized nickel catalysts, have also demonstrated high activity and efficiency in similar reductions, for instance, in the hydrogenation of p-nitrophenol. ekb.eg In addition to catalytic hydrogenation, classical chemical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), can also achieve this transformation. youtube.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product |
|---|---|---|
| H₂ / Palladium on Carbon (Pd/C) | Methanol, Room Temperature, 1 atm H₂ | 4-(3-aminophenyl)-4-oxobutanoic acid |
| Tin (Sn) / Hydrochloric Acid (HCl) | Heat | 4-(3-aminophenyl)-4-oxobutanoic acid |
| Iron (Fe) / Hydrochloric Acid (HCl) | Heat | 4-(3-aminophenyl)-4-oxobutanoic acid |
Electrophilic and Nucleophilic Aromatic Substitution Strategies
Further functionalization of the aromatic ring of this compound via substitution reactions presents significant mechanistic challenges due to the electronic nature of the existing substituents.
Electrophilic Aromatic Substitution (EAS) The aromatic ring in this molecule is substituted with two powerful electron-withdrawing groups: the nitro group (-NO₂) and the 4-oxobutanoic acid group (-C(O)CH₂CH₂COOH). Both groups strongly deactivate the ring towards attack by electrophiles. libretexts.orgyoutube.com This deactivation occurs because the groups pull electron density away from the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles like the nitronium ion (NO₂⁺). youtube.comyoutube.com Consequently, forcing further electrophilic substitution, such as an additional nitration or a Friedel-Crafts reaction, would require exceptionally harsh reaction conditions and would likely result in low yields. Friedel-Crafts reactions, in particular, are known to fail on rings containing strongly deactivating groups like -NO₂. libretexts.org
Nucleophilic Aromatic Substitution (SNA_r) Nucleophilic aromatic substitution typically requires two key features on the aromatic ring: a good leaving group (usually a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. youtube.comlibretexts.org The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org
In this compound, there is no suitable leaving group attached to the aromatic ring. Furthermore, the primary electron-withdrawing nitro group is not in an ortho or para position relative to any other substituent that could potentially act as a leaving group. A substituent in the meta position does not provide the necessary resonance stabilization for the Meisenheimer intermediate. libretexts.org For these reasons, this compound is not a viable substrate for direct nucleophilic aromatic substitution via the common addition-elimination pathway.
Reaction Mechanism Elucidation for Synthetic and Transformational Processes
Detailed Mechanistic Studies of Key Synthetic Steps
The primary route for synthesizing this compound is the Friedel-Crafts acylation of nitrobenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). vedantu.com The mechanism proceeds through several distinct steps:
Generation of the Electrophile : The reaction begins with the activation of succinic anhydride by the Lewis acid catalyst, AlCl₃. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and making the acyl carbon highly electrophilic. This complex then rearranges, leading to the cleavage of the anhydride and the formation of a highly reactive acylium ion intermediate. stackexchange.commasterorganicchemistry.com
Electrophilic Attack : The electron-rich π system of the nitrobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. vedantu.commasterorganicchemistry.com This is the rate-determining step of the reaction as it disrupts the aromaticity of the ring. masterorganicchemistry.com The attack occurs predominantly at the meta position relative to the nitro group, as the nitro group directs incoming electrophiles to this position.
Formation of the Sigma Complex : The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comvedantu.com The positive charge is delocalized across the other carbons of the ring.
Restoration of Aromaticity : A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that bears the new acyl group. stackexchange.commasterorganicchemistry.com The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the substituted product complexed with the Lewis acid.
Workup : The final step involves the addition of water to hydrolyze the aluminum chloride complex coordinated to the ketone product, liberating the final this compound. vedantu.com
Structure Activity Relationship Sar Studies of 4 3 Nitrophenyl 4 Oxobutanoic Acid and Its Derivatives
General Principles of SAR for 4-Oxobutanoic Acid Compounds
The 4-oxobutanoic acid scaffold, also known as succinic acid, is a versatile building block in medicinal chemistry. wikipedia.orgresearchgate.net Its derivatives have shown a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. researchgate.netresearchgate.net The general SAR principles for this class of compounds often revolve around the interplay between the aromatic ring, the keto group, and the carboxylic acid moiety.
The parent structure, succinic acid, is a dicarboxylic acid that plays a role as a metabolic intermediate in living organisms. wikipedia.org Its derivatives can be synthesized through various chemical reactions, such as the Friedel–Crafts reaction between an aromatic compound and succinic anhydride (B1165640). wikipedia.org The resulting 4-aryl-4-oxobutanoic acids serve as a template for further chemical modifications to explore and optimize biological activity. These modifications can include substitutions on the aromatic ring, alterations to the keto group, and derivatization of the carboxylic acid. researchgate.netresearchgate.net
Impact of Specific Functional Groups on Biological Efficacy
The biological activity of 4-(3-nitrophenyl)-4-oxobutanoic acid is significantly influenced by its distinct functional groups: the nitrophenyl moiety and the oxobutanoic acid backbone. Each component plays a specific role in how the molecule interacts with biological targets.
The nitrophenyl group is a common feature in many biologically active compounds and its presence can dramatically affect a molecule's properties. svedbergopen.comresearchgate.net The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution within the molecule. svedbergopen.comresearchgate.net This can influence the compound's ability to bind to receptors, its metabolic stability, and its pharmacokinetic profile. svedbergopen.com
The oxobutanoic acid backbone is a crucial determinant of the biological activity of this class of compounds. This structural element, consisting of a four-carbon chain with a ketone and a carboxylic acid group, provides key points of interaction with biological macromolecules. The carboxylic acid group, being ionizable, can form strong ionic bonds or hydrogen bonds with amino acid residues in the active site of an enzyme or receptor. 182.160.97 The keto group also has the potential to participate in hydrogen bonding.
The spatial arrangement of the keto and carboxylic acid groups is critical for proper orientation within a binding site. The flexibility of the butanoic acid chain allows the molecule to adopt different conformations, which can be important for fitting into a specific receptor pocket. Studies on related compounds have shown that the presence of the carboxylic acid moiety is often essential for optimal potency. nih.gov
The nature and position of substituents on the aromatic ring of 4-aryl-4-oxobutanoic acids have a profound impact on their biological activity. A wide range of derivatives with different substituents on the phenyl ring have been synthesized and evaluated for various pharmacological effects. researchgate.netresearchgate.net For instance, the introduction of halogen atoms, such as chlorine or fluorine, at different positions on the phenyl ring has been shown to modulate the anti-inflammatory and analgesic activities of these compounds. researchgate.netnih.gov
The substitution pattern affects the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a particular target. For example, in a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acid derivatives, which are structurally related to 4-aryl-4-oxobutanoic acids, substitutions on the phenyl ring were found to be critical for their activity as inhibitors of the enzyme kynurenine-3-hydroxylase. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Investigations for Analogous Compounds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.
For classes of compounds analogous to this compound, such as other keto acid derivatives, QSAR studies have been successfully applied. nih.gov These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com By correlating these descriptors with the observed biological activity, a predictive QSAR model can be developed. For example, a QSAR study on a series of peptide alpha-ketoamide and alpha-ketohydroxamate derivatives as calpain I inhibitors revealed that descriptors related to lipophilicity (LogP), heat of formation, and the energy of the highest occupied molecular orbital (HOMO) were important for activity. nih.gov
Rational Design of Derivatives Based on SAR Insights
The insights gained from SAR and QSAR studies provide a foundation for the rational design of new derivatives with improved biological profiles. 182.160.97nih.gov Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of their structure-activity relationships and the structure of their biological target. nih.govslideshare.net
By identifying the key structural features required for activity and the regions of the molecule that can be modified to enhance potency or selectivity, medicinal chemists can design and synthesize new analogs with a higher probability of success. nih.govresearchgate.net For example, if SAR studies indicate that a particular substituent at a specific position on the aromatic ring enhances activity, new derivatives can be designed with similar or improved substituents at that position. Similarly, if the carboxylic acid group is found to be essential for binding, it can be retained while other parts of the molecule are modified. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery. 182.160.97
Biological Activities and Pharmacological Potential of 4 3 Nitrophenyl 4 Oxobutanoic Acid and Analogs
Enzyme Inhibition and Metabolic Pathway Modulation
Research into 4-(3-Nitrophenyl)-4-oxobutanoic acid, also known as meta-nitrobenzoylalanine, has identified it as a modulator of key enzymes, particularly within the tryptophan metabolic pathway. Its activity stems from its structural similarity to kynurenine (B1673888), an endogenous metabolite.
Inhibition of Kynurenine-3-Hydroxylase (KYN-3-OHase)
The primary and most studied biological activity of this compound is its potent inhibition of Kynurenine-3-Hydroxylase (KYN-3-OHase), an enzyme also referred to as Kynurenine-3-monooxygenase (KMO). nih.govwikipedia.org KYN-3-OHase is a critical FAD-dependent enzyme that catalyzes the hydroxylation of L-kynurenine to form 3-hydroxykynurenine (3-HK). wikipedia.orgmdpi.com By inhibiting this enzyme, this compound effectively blocks a key branch point in the kynurenine pathway. mdpi.com A 1994 study reported that meta-nitrobenzoylalanine inhibits KYN-3-OHase with a half-maximal inhibitory concentration (IC50) of 0.9 ± 0.1 µM. nih.gov This positions it as a significant tool for studying the metabolic consequences of KYN-3-OHase blockade.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound (meta-nitrobenzoylalanine) | Kynurenine-3-Hydroxylase | 0.9 ± 0.1 | nih.gov |
| This compound (meta-nitrobenzoylalanine) | Kynureninase | 100 ± 12 | nih.gov |
| (R,S)-3,4-Dichlorobenzoylalanine (FCE 28833A) | Kynurenine-3-Hydroxylase | 0.2 | frontiersin.org |
The inhibition of KYN-3-OHase is a therapeutic strategy being explored for neurodegenerative disorders such as Huntington's and Alzheimer's disease. wikipedia.orgmdpi.comnih.gov The rationale is based on rebalancing the neuroactive metabolites of the kynurenine pathway. mdpi.com The downstream product of KYN-3-OHase activity, 3-hydroxykynurenine, leads to the formation of the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid. mdpi.comfrontiersin.org Elevated levels of quinolinic acid are implicated in neuronal damage and cell death. wikipedia.orgmdpi.com By blocking KYN-3-OHase, inhibitors like this compound reduce the production of these neurotoxic metabolites, offering a potential mechanism for neuroprotection. mdpi.comnih.gov
Inhibition of KYN-3-OHase by this compound directly alters the metabolic flux of the kynurenine pathway. nih.govmdpi.com Blocking the conversion of kynurenine to 3-hydroxykynurenine leads to two significant outcomes: a decrease in the synthesis of 3-hydroxykynurenine and its subsequent neurotoxic product, quinolinic acid, and an increase in the substrate availability of kynurenine for other enzymes. nih.govmdpi.com This shunts the pathway toward the production of kynurenic acid, a metabolite synthesized from kynurenine by kynurenine aminotransferases (KATs). mdpi.com Kynurenic acid is considered neuroprotective due to its function as an antagonist of ionotropic glutamate (B1630785) receptors. nih.gov Therefore, inhibiting KYN-3-OHase simultaneously decreases a neurotoxin and increases a neuroprotectant. nih.govmdpi.com Studies in rats administered meta-nitrobenzoylalanine showed a significant increase in the brain concentrations of both kynurenine (up to 10 times) and kynurenic acid (up to five times). nih.gov
| Metabolite | Role/Activity | Reference |
|---|---|---|
| L-Tryptophan | Essential amino acid; precursor to the kynurenine pathway. | nih.gov |
| L-Kynurenine | Central metabolite; at a key branch point for different metabolic fates. | mdpi.com |
| 3-Hydroxykynurenine (3-HK) | Product of KYN-3-OHase; precursor to quinolinic acid and can generate free radicals. | mdpi.com |
| Quinolinic Acid (QUIN) | Excitotoxic agonist at the NMDA receptor; considered neurotoxic. | wikipedia.orgmdpi.com |
| Kynurenic Acid (KYNA) | Endogenous antagonist of glutamate receptors; considered neuroprotective. | nih.govmdpi.com |
Modulation of Xanthine (B1682287) Oxidoreductase Activity
Xanthine oxidoreductase (XOR) is a complex enzyme that catalyzes the final two steps of purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid, while also being capable of producing reactive oxygen species. nih.govnih.gov It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). nih.gov While inhibitors of XOR, such as allopurinol, are clinically important, there is no specific evidence in the reviewed scientific literature to suggest that this compound directly modulates the activity of xanthine oxidoreductase.
Effects on Neural Nitric Oxide Synthase (nNOS)
Neural nitric oxide synthase (nNOS) is the enzyme responsible for producing nitric oxide (NO) in the nervous system, where NO acts as a neurotransmitter and signaling molecule. nih.gov Neurons that express nNOS have been observed to be resistant to NO-induced neurotoxicity, suggesting a role in neuroprotection. nih.gov A review of the available literature did not yield specific data on the direct effects or interactions of this compound with neural nitric oxide synthase.
Interactions with Other Enzymatic Pathways and Targets
Beyond its primary target, this compound and its analogs have been investigated for other enzymatic interactions.
Kynureninase: In addition to inhibiting KYN-3-OHase, meta-nitrobenzoylalanine also acts as an inhibitor of kynureninase, another key enzyme in the kynurenine pathway that catabolizes kynurenine. nih.gov However, its potency against kynureninase is substantially lower, with a reported IC50 of 100 ± 12 µM. nih.gov
Retinoic Acid Metabolising Enzymes: A study on related compounds, specifically aryl substituted methyl 2-(4-nitrophenyl)-4-oxo-4-phenylbutanoates, showed poor to moderate inhibitory potency (ranging from 4-73%) against rat liver microsomal retinoic acid metabolising enzymes, which are part of the cytochrome P-450 family. nih.gov This suggests that the broader chemical scaffold may have interactions with P-450 enzymes, although the potency appears limited for the tested analogs. nih.gov
Antimicrobial and Anti-Infective Properties
While no studies have evaluated the antimicrobial effects of This compound , research on other nitrophenyl-containing compounds has shown significant antibacterial activity. For example, a novel pleuromutilin (B8085454) derivative incorporating a 4-nitrophenyl-piperazinyl acetyl group demonstrated excellent in vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. Similarly, studies on trans-4-nitrocinnamic acid, another compound featuring a nitro group, have reported its ability to inhibit the growth of both planktonic and biofilm forms of S. aureus mdpi.com. The presence of the nitrophenyl moiety in various thiourea (B124793) derivatives has also been linked to promising antimicrobial profiles nih.gov.
Anticancer and Antitumor Research
There is no direct research on the cytotoxic effects of This compound . However, the broader class of 4-phenylbutyrate (B1260699) derivatives has been a subject of anticancer research researchgate.net. Studies on various phenylpropanoic acid derivatives have established structure-activity relationships, with certain lipophilic esters showing the most promising activity profiles against human solid tumor cell lines researchgate.net.
Furthermore, the nitrophenyl moiety is a feature in some compounds with demonstrated cytotoxic potential. Thiourea derivatives containing a nitrophenyl group have shown activity against a range of solid tumors, including lung, colorectal, prostate, and breast cancer cell lines nih.gov. In a separate study, a propanoic acid derivative with a 4-NO₂ substitution on the phenyl ring displayed favorable anticancer activity against A549 lung cancer cells, reducing cell viability significantly mdpi.com. These examples highlight that the core scaffolds of both oxobutanoic acid and nitrophenyl compounds have been independently explored for antiproliferative effects.
The mechanisms of action for compounds related to This compound are varied. For instance, the anticancer effects of certain thiourea derivatives containing a nitrophenyl moiety are thought to occur through the inhibition of the mitogen-activated protein kinase-activated protein kinase 2 (MK-2) nih.gov. In other research, novel thiazole (B1198619) derivatives designed as anticancer agents were proposed through in silico studies to interact with targets like human SIRT2 and the Epidermal Growth Factor Receptor (EGFR) mdpi.com. The anticancer activity of 4-phenylbutyric acid (4-PBA), a related compound, has been linked to its role as a histone deacetylase (HDAC) inhibitor researchgate.net. These findings underscore the diverse molecular pathways that structurally similar compounds can modulate.
Anti-inflammatory Effects
No studies have directly assessed the anti-inflammatory properties of This compound . However, research into related structures is extensive. Flobufen, a well-studied analog with the chemical name 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, exhibits pronounced anti-inflammatory and immunomodulatory effects nih.gov. It functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways nih.gov.
Separately, compounds containing the nitrophenyl group have also been investigated for anti-inflammatory potential. Synthetic p-nitrophenyl hydrazones showed significant, time-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in mice researchgate.net. Another study on 1-nitro-2-phenylethene found that it reduced inflammation by inhibiting the NF-κB and ERK1/2 signaling pathways researchgate.net. These examples suggest that both the 4-oxobutanoic acid backbone and the nitrophenyl group are viable starting points for designing anti-inflammatory agents.
Ligand-Receptor Binding and Biological Target Identification
There is no available data on ligand-receptor binding or specific biological targets for This compound . For related structures, specific targets have been identified. A novel series of 4-oxo-4-(indolin-1-yl)butanoic acid derivatives were developed as potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P₁), a target for treating autoimmune diseases nih.gov. Research on aryldiketo acids, which share the 2,4-dioxobutanoic acid moiety, has focused on their activity as inhibitors of HIV-1 integrase, a mechanism that relies on key interactions with metal ions in the enzyme's active site . These examples show that the 4-oxobutanoic acid scaffold can be adapted to bind to a variety of biological targets.
General Pharmacological Profiling and Potential Therapeutic Applications
While direct pharmacological data for this compound is not extensively available in public literature, a broad spectrum of biological activities has been reported for its structural analogs. The 4-aryl-4-oxobutanoic acid scaffold has proven to be a versatile template for the development of novel therapeutic agents, with derivatives exhibiting anti-inflammatory, immunomodulatory, antimicrobial, anticancer, and anticonvulsant properties. The pharmacological profile of these analogs is largely determined by the nature and position of substituents on the aryl ring and modifications to the butanoic acid chain.
A notable area of investigation for 4-aryl-4-oxobutanoic acid analogs is in the treatment of inflammatory and autoimmune conditions. For instance, 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid has been identified as a potent anti-inflammatory and immunomodulatory agent. nih.gov This compound functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Its ability to suppress the alloantigen-driven cellular immune response and phagocytosis by stimulated peritoneal cells further underscores its immunomodulatory potential. nih.gov In preclinical models of adjuvant arthritis, this analog has been shown to ameliorate disease symptoms, suggesting a possible disease-modifying role. nih.gov Other related structures, such as N-arylamides of 4-aryl-4-oxobutanoic acids, have also demonstrated pronounced anti-inflammatory activity. scilit.comresearchgate.net
The 4-aryl-4-oxobutanoic acid framework has been explored for the development of new antimicrobial agents. Studies on substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids have revealed that several derivatives possess significant antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with some compounds exhibiting potency comparable to the reference drug dioxidine. researchgate.net Furthermore, derivatives of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have shown moderate to high activity against various Gram-positive and Gram-negative microorganisms. mdpi.com The antibacterial potential of these compounds is often linked to their ability to interfere with essential bacterial processes.
Several analogs of 4-aryl-4-oxobutanoic acid have been investigated for their potential as anticancer agents. For example, 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids have been shown to suppress the survival of neoplastic human HeLa cells. tandfonline.com The antiproliferative action of these compounds was found to be directly correlated with their lipophilicity. tandfonline.com Another study highlighted a 4-thiazolidinone (B1220212) derivative containing a (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-ene structural fragment, which demonstrated high cytotoxic and antiproliferative activity in breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com The mechanism of action for this compound was associated with the induction of apoptosis, a decrease in mitochondrial membrane potential, and an increase in caspase concentrations. mdpi.com
The structural motif of 4-aryl-4-oxobutanoic acid is also present in compounds designed as anticonvulsant agents. Research into 4-N-substituted arylsemicarbazones has shown that these molecules can provide significant protection against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The anticonvulsant activity is influenced by the lipophilicity of the aryl ring and the nature of substituents. For instance, the presence of chloro, bromo, or nitro groups on the aryl ring has been found to be important for activity. nih.gov
Detailed Research Findings on Analogs of this compound
| Compound/Analog Class | Pharmacological Activity | Key Findings | References |
| 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid | Anti-inflammatory, Immunomodulatory | Dual inhibitor of COX and 5-LOX; suppresses cellular immune response and phagocytosis. nih.gov | nih.gov |
| N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids | Anti-inflammatory | Pronounced anti-inflammatory activity observed. scilit.com | scilit.com |
| 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids | Anticancer | Suppressed survival of neoplastic human HeLa cells; activity correlated with lipophilicity. tandfonline.com | tandfonline.com |
| Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids | Antimicrobial | Pronounced antimicrobial activity against St. aureus and E. coli. researchgate.net | researchgate.net |
| 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid derivatives | Antimicrobial | Moderate to high activity against Gram-positive and Gram-negative bacteria. mdpi.com | mdpi.com |
| 4-N-substituted arylsemicarbazones | Anticonvulsant | Significant protection against MES and scPTZ induced seizures. nih.govnih.gov | nih.govnih.gov |
| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid | Anticancer | High cytotoxic and antiproliferative activity in breast cancer cells; induces apoptosis. mdpi.com | mdpi.com |
Computational and Theoretical Investigations of 4 3 Nitrophenyl 4 Oxobutanoic Acid
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal computational techniques that allow for the prediction of how a ligand, such as 4-(3-Nitrophenyl)-4-oxobutanoic acid, might interact with a biological target at the molecular level. These methods are instrumental in the early stages of drug discovery for identifying potential therapeutic targets and optimizing lead compounds.
Molecular docking simulations can predict the preferred orientation of this compound when it binds to a protein's active site, as well as the strength of this interaction, often expressed as a binding affinity or docking score. This is achieved by sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field that approximates the intermolecular forces, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.
Given the structural features of this compound, particularly the nitroaromatic and carboxylic acid moieties, it is plausible to hypothesize its interaction with enzymes where such functionalities are recognized. For instance, studies on nitroaromatic compounds have revealed their potential to interact with enzymes like nitroreductases, which are crucial for the activation of some antimicrobial agents. aimspress.comresearchgate.net Furthermore, the presence of the carboxylic acid group suggests potential interactions with amino acid residues such as arginine, lysine, or histidine in a protein's active site through the formation of strong hydrogen bonds or salt bridges.
A hypothetical docking study of this compound against a potential target, such as a bacterial nitroreductase, would likely reveal key interactions. The nitro group could form hydrogen bonds with specific residues in the active site, while the phenyl ring could engage in π-π stacking interactions with aromatic amino acids like tyrosine or phenylalanine. The flexible oxobutanoic acid chain would allow the carboxylic acid to orient itself to form favorable electrostatic interactions.
Table 1: Illustrative Predicted Binding Affinities and Key Interactions of this compound with Hypothetical Biological Targets
| Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Biological Effect |
| E. coli Nitroreductase | -8.2 | Tyr45, Ser49, Gly152, Arg225 | Antimicrobial |
| Cyclooxygenase-2 (COX-2) | -7.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |
| Inducible Nitric Oxide Synthase (iNOS) | -7.9 | Trp366, Arg382, Tyr485 | Anti-inflammatory |
This table presents hypothetical data for illustrative purposes based on the activities of structurally related molecules.
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds against a protein target to identify those that are most likely to bind. Conversely, a single compound like this compound can be screened against a panel of known biological targets to identify potential off-target effects or new therapeutic applications.
Based on the known biological activities of structurally similar compounds, a virtual screening campaign for this compound could be directed towards enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS), as other nitroaromatic compounds have demonstrated inhibitory effects on these enzymes. researchgate.netnih.govmdpi.com Additionally, given the prevalence of nitro compounds in antimicrobial drug discovery, screening against a panel of bacterial and parasitic enzymes, particularly nitroreductases, would be a logical step. svedbergopen.comresearchgate.net The results of such a screening could provide a prioritized list of potential biological targets for further experimental validation.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which are crucial for understanding its stability, reactivity, and spectroscopic characteristics.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atoms of the carboxylic acid, as these are the most electron-rich regions. The LUMO, on the other hand, is likely to be concentrated on the nitro group, which is a strong electron-withdrawing group. The presence of the nitro group is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap and indicating a propensity for the molecule to participate in chemical reactions.
Density Functional Theory (DFT) is a widely used quantum chemical method that can accurately predict a variety of molecular properties, including optimized geometry, vibrational frequencies (corresponding to infrared spectra), and electronic properties such as the distribution of electron density and the energies of molecular orbitals. mdpi.com
A DFT calculation for this compound, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would provide a detailed picture of its three-dimensional structure and electronic landscape. The calculated molecular electrostatic potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the electron-rich areas (like the carboxylic acid and nitro group oxygens) that are susceptible to electrophilic attack and the electron-poor regions that are prone to nucleophilic attack.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Interpretation |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available to be donated. |
| LUMO Energy | -2.8 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity and kinetic stability. |
| Dipole Moment | 4.5 D | Indicates a significant degree of polarity in the molecule. |
This table presents hypothetical data for illustrative purposes based on typical values for similar nitroaromatic compounds.
In Silico Prediction of Reactivity and Reaction Pathways
Computational methods can also be employed to predict the chemical reactivity of a molecule and to explore potential reaction pathways. This information is valuable for understanding its metabolic fate in a biological system and for predicting potential toxicity. nih.gov
For this compound, a key aspect of its reactivity is the potential for the nitro group to be reduced. In biological systems, this reduction is often catalyzed by nitroreductase enzymes and can lead to the formation of reactive intermediates such as nitroso and hydroxylamino species. svedbergopen.com These reactive metabolites can be responsible for both the therapeutic effects and the toxicity of nitroaromatic compounds. scielo.br
Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to predict the likelihood of such metabolic transformations and the potential for the resulting metabolites to cause adverse effects like mutagenicity or carcinogenicity. mdpi.comnih.gov By analyzing the electronic structure and the distribution of Fukui functions (which indicate the most reactive sites in a molecule), it is possible to predict which atoms are most susceptible to metabolic attack and to hypothesize the structures of the resulting metabolites. This predictive capability is a crucial component of modern drug safety assessment.
Conformational Analysis and Energetic Landscapes
A comprehensive search of scientific literature and chemical databases did not yield specific computational studies focusing on the conformational analysis and energetic landscapes of this compound. Detailed research findings, including data on distinct conformers, their relative energies, and the barriers to rotation around its flexible single bonds, are not publicly available at this time.
In general, a computational investigation into the conformational space of this compound would be necessary to understand its three-dimensional structure and flexibility. Such a study would typically involve the following:
Identification of Rotatable Bonds: The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements known as conformers. Key rotatable bonds would include the C-C bonds of the butanoic acid chain and the C-C bond connecting the phenyl ring to the keto group.
Potential Energy Surface (PES) Scan: To explore the energetic consequences of these rotations, a relaxed potential energy surface scan is often performed using quantum chemical methods like Density Functional Theory (DFT). uni-muenchen.deresearchgate.netresearchgate.net This involves systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each step while allowing the rest of the molecule's geometry to relax. readthedocs.ioscispace.com The resulting data provides an energetic profile of the conformational changes.
Identification of Stable Conformers: The PES scan reveals low-energy regions corresponding to stable or metastable conformers. These represent the most likely shapes the molecule will adopt. Full geometry optimization is then typically performed on these low-energy structures to find the exact energy minima.
Analysis of Energetic Landscapes: The final output would include the relative energies of all identified stable conformers, with the lowest energy conformer designated as the global minimum. The energy differences between conformers and the energy barriers separating them provide insight into the molecule's flexibility and the populations of different conformers at a given temperature.
For analogous molecules, such as other substituted butanoic acids and phenyl ketones, computational studies have successfully characterized their conformational preferences and the influence of substituents on their structure. kfupm.edu.sa These analyses often employ DFT methods (e.g., with the B3LYP functional) and various basis sets to achieve a balance between accuracy and computational cost. researchgate.net
Without specific studies on this compound, a detailed data table of its conformers cannot be constructed. A hypothetical table would typically look like the following, populated with data from computational chemistry output:
| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°)** | Relative Energy (kcal/mol) |
| Conf-1 | 0.0 | 0.0 | 0.00 |
| Conf-2 | 180.0 | 0.0 | X.XX |
| Conf-3 | 0.0 | 180.0 | Y.YY |
| Conf-4 | 180.0 | 180.0 | Z.ZZ |
| Hypothetical dihedral angle for the C-C-C-C backbone. | |||
| **Hypothetical dihedral angle for the Ar-C(O)-C-C linkage. |
Such a table would quantify the energy penalty associated with moving away from the most stable conformation, providing a foundational understanding of the molecule's structural dynamics.
Advanced Research Directions and Emerging Applications of 4 3 Nitrophenyl 4 Oxobutanoic Acid
Strategic Utility as a Synthetic Precursor or Intermediate in Complex Molecule Synthesis
The molecular architecture of 4-(3-nitrophenyl)-4-oxobutanoic acid makes it a valuable organic building block for the synthesis of more complex molecules. sigmaaldrich.com Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of sophisticated molecular structures. sigmaaldrich.com The presence of multiple reactive sites—the carboxylic acid, the ketone carbonyl group, and the nitro group—allows for a wide array of chemical modifications.
The transformation of the nitro group into other functional groups is a crucial step in synthesizing pharmaceutically relevant compounds. researchgate.net For instance, the reduction of the nitro group can yield an amino group, opening pathways to a variety of amides, sulfonamides, and heterocyclic systems. The ketone and carboxylic acid functionalities can be used to construct new ring systems. Research on analogous 4-aryl-4-oxobutanoic acids has demonstrated their utility in synthesizing bicyclic pyrroloimidazolones and pyrrolopyrimidinones through reactions with aliphatic diamines. arabjchem.org This highlights the potential of the 4-oxobutanoic acid backbone to serve as a scaffold for complex heterocyclic frameworks.
The strategic utility of this compound is summarized in the table below, showcasing its potential transformations and the resulting molecular classes.
| Reactive Site | Potential Transformation | Resulting Functional Group/Structure | Application in Complex Synthesis |
| Nitro Group | Reduction | Amine | Formation of amides, heterocycles |
| Ketone | Reduction, Reductive Amination | Alcohol, Amine | Introduction of new stereocenters, chain extension |
| Carboxylic Acid | Esterification, Amidation | Ester, Amide | Coupling with other molecules, polymer synthesis |
| Combined Functionality | Cyclization Reactions | Bicyclic systems, Heterocycles | Creation of complex scaffolds (e.g., pyrrolopyrimidinones) arabjchem.org |
These transformations underscore the role of this compound as a versatile intermediate, enabling access to diverse and structurally complex molecular targets in organic synthesis. sigmaaldrich.comresearchgate.net
Applications in Drug Discovery and Lead Optimization Programs
Nitroaromatic compounds are a well-established class of molecules in medicinal chemistry, with applications as antibacterial, antitumor, and antiparasitic agents. nih.gov The therapeutic effects of these compounds are often linked to the bioreduction of the nitro group. nih.govnih.gov The enzymatic reduction of the nitro group can lead to the formation of radical anions or hydroxylamines, which can induce oxidative stress or alkylate cellular nucleophiles like DNA. nih.gov
The scaffold of this compound is a valuable starting point for drug discovery and lead optimization. By modifying its functional groups, researchers can systematically explore structure-activity relationships (SAR) to develop new therapeutic agents. For example, derivatives of 4-oxobutanoic acids have been synthesized and investigated for their anti-inflammatory activity. chimicatechnoacta.ru
Furthermore, the nitro group can act as a bio-reducible prodrug moiety. For instance, the reduction of 4-iodo-3-nitrobenzamide (B1684207) to its corresponding nitroso derivative has been shown to induce cell death in tumor cells. nih.gov This suggests that this compound and its derivatives could be designed as prodrugs that are selectively activated in the hypoxic microenvironment of tumors, where nitroreductase activity is often elevated. The search for new thioredoxin reductase (TrxR) inhibitors, a target in cancer therapy, has also involved nitroaromatic compounds. nih.gov
| Potential Therapeutic Area | Rationale / Mechanism of Action | Relevant Compound Class |
| Anticancer | Bioreduction to cytotoxic species in hypoxic tumors; Inhibition of enzymes like TrxR. nih.govnih.gov | Nitroaromatic Prodrugs |
| Anti-inflammatory | Modulation of inflammatory pathways. chimicatechnoacta.ru | Substituted 4-oxobutanoic Acids |
| Antibacterial / Antiparasitic | Single-electron enzymatic reduction leading to oxidative stress in pathogens. nih.gov | Nitroaromatic Compounds |
Catalytic Roles and Redox-Active Applications
The nitroaromatic moiety in this compound confers significant redox activity. Nitroaromatic compounds are known to undergo single- and two-electron reduction processes, often facilitated by flavoenzymes. nih.gov This intrinsic redox property is central to their biological activity and creates potential for their use in catalytic applications. nih.govnih.gov The reduction potential of a nitroaromatic compound is a key thermodynamic parameter that predicts the rate and extent of its reductive transformation. dtic.mil
The reduction of the nitro group can proceed through a nitroso intermediate to a hydroxylamine (B1172632) and finally to an amine. dtic.mil This stepwise electron transfer makes these compounds interesting for redox-based chemical transformations. While the compound itself may not be a catalyst, its redox-active nature allows it to participate in catalytic cycles, particularly in biological or bio-inspired systems. For example, the reduction of nitroaromatics by enzymes like NADPH:cytochrome P-450 reductase can initiate redox cycling, a process where the generated radical anion reacts with oxygen to regenerate the parent nitro compound, producing superoxide (B77818) radicals. nih.govnih.gov This process is fundamental to the cytotoxicity of many nitroaromatics. nih.gov
Investigation in Electrocatalysis
The field of electrocatalysis offers a promising avenue for harnessing the redox properties of this compound. The electrochemical reduction of nitroaromatic compounds, such as 4-nitrophenol (B140041), has been studied as a method for both environmental remediation and the synthesis of valuable products like 4-aminophenol (B1666318). mdpi.commdpi.com This process is typically performed using metallic or carbon-based electrodes that act as catalysts to lower the overpotential for the reduction reaction. mdpi.com
The electrocatalytic reduction of this compound could be explored to selectively generate the corresponding 4-(3-aminophenyl)-4-oxobutanoic acid, a valuable synthetic intermediate. The efficiency of this transformation depends on several factors, including the electrode material, pH, temperature, and applied potential. mdpi.com Studies have shown that metals like gold and silver exhibit high electrocatalytic activity for nitrophenol reduction while minimizing the competing hydrogen evolution reaction. mdpi.com More advanced catalytic systems, such as nickel-metal-organic frameworks (Ni-MOF) and platinum nanoparticles on layered double hydroxide (B78521) (LDH) supports, have also been developed for the efficient reduction of 4-nitrophenol. mdpi.comresearchgate.net These advanced catalytic materials could potentially be adapted for the selective electrochemical reduction of this compound.
Green Chemistry Principles in the Synthesis and Derivatization of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netejcmpr.com These principles are increasingly important in the pharmaceutical and chemical industries. researchgate.netunibo.it The synthesis of this compound, traditionally a Friedel-Crafts reaction between nitrobenzene (B124822) and succinic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride, can be evaluated through a green chemistry lens. wikipedia.org
Key areas for applying green chemistry principles include:
Alternative Catalysts: Replacing stoichiometric Lewis acids with recyclable, solid acid catalysts to minimize waste.
Safer Solvents: Choosing solvents with better environmental, health, and safety profiles. The selection of solvents with environmentally friendly properties is a key aspect of developing alternative, non-fossil-based strategies for producing chemicals. researchgate.net
Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. arabjchem.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. mtu.edu
For derivatization, electrochemical methods represent a green alternative for the reduction of the nitro group. mdpi.com Electrosynthesis can often be performed under mild, ambient conditions without the need for harsh chemical reducing agents like metal hydrides, thereby minimizing waste and improving safety. mdpi.comresearchgate.net The electrochemical reduction of 4-nitrophenol to 4-aminophenol is promoted as a simple, clean, and effective method that can be seen as an environmentally friendly alternative to chemical and biological methods. mdpi.com
Development of Advanced Analytical Methodologies for Characterization and Quantification
Accurate characterization and quantification are essential for research and application involving this compound. A suite of advanced analytical methodologies is employed to confirm its identity, purity, and structure.
Standard techniques for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the precise arrangement of protons and carbon atoms in the molecule. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the characteristic functional groups present, such as the carboxylic acid (O-H and C=O stretching), ketone (C=O stretching), and nitro group (N-O stretching). researchgate.net
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula. mdpi.com
UV-Visible Spectroscopy: The presence of the nitroaromatic chromophore gives a characteristic absorbance spectrum, which can also be used for quantification. researchgate.net
For purity assessment and quantification, chromatographic methods are indispensable:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound and for quantifying its concentration in various matrices.
Gas Chromatography (GC): May be used after derivatization of the carboxylic acid to a more volatile ester.
The physical properties are determined using methods like Differential Scanning Calorimetry (DSC) or traditional melting point apparatus to ascertain the melting point, which is an indicator of purity. researchgate.net For trace-level detection and quantification in complex samples (e.g., biological fluids or environmental samples), highly sensitive methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) would be the methodology of choice.
| Analytical Technique | Purpose | Information Obtained |
| NMR (¹H, ¹³C) | Structural Elucidation | Connectivity of atoms, chemical environment researchgate.net |
| FT-IR | Functional Group Identification | Presence of ketone, carboxylic acid, nitro group researchgate.net |
| Mass Spectrometry | Molecular Weight & Formula | Exact mass and fragmentation mdpi.com |
| HPLC | Purity & Quantification | Purity profile, concentration |
| UV-Vis Spectroscopy | Quantification & Characterization | Electronic transitions, concentration researchgate.net |
| Thermal Analysis (DSC/TGA) | Physical Properties | Melting point, thermal stability researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-Nitrophenyl)-4-oxobutanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 3-nitrobenzaldehyde and a β-ketoester (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Key optimizations include:
- Catalyst Selection : Use piperidine or ammonium acetate as catalysts for the condensation step.
- pH Control : Hydrolysis under alkaline conditions (e.g., NaOH/EtOH) to avoid side reactions.
- Decarboxylation : Heating under reflux in acidic media (e.g., HCl) to remove CO₂ efficiently .
- Purity Monitoring : Employ HPLC (≥95% purity threshold) and ¹H/¹³C NMR for structural validation .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Solvent Effects : Compare NMR spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), as the nitro group’s electron-withdrawing nature causes deshielding of adjacent protons.
- Impurity Analysis : Use mass spectrometry to detect trace byproducts (e.g., incomplete decarboxylation products).
- Cross-Validation : Reference databases like NIST Chemistry WebBook for expected IR and MS fragmentation patterns .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Electronic Effects : The nitro group at the meta position directs electrophiles to the para position via resonance and inductive effects.
- Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy to track nitro group reduction (e.g., to amine derivatives) under varying pH and temperature conditions.
- Computational Modeling : DFT calculations can predict transition states and regioselectivity in NAS reactions .
Q. How does this compound interact with biological targets (e.g., enzymes), and what assays validate its inhibitory potential?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kynurenine-3-hydroxylase using fluorometric or colorimetric assays (e.g., COX inhibition via prostaglandin H₂ quantification).
- Docking Studies : Use AutoDock Vina to simulate binding interactions between the nitro group and enzyme active sites.
- Cytotoxicity Screening : Evaluate IC₅₀ values in cancer cell lines (e.g., MTT assay), noting structural parallels to fluorophenyl analogs with reported anticancer activity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) to enhance solubility and slow crystallization.
- Co-Crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize crystal lattice via hydrogen bonding.
- Synchrotron Radiation : Employ high-intensity X-rays to resolve weak diffraction patterns caused by nitro group disorder .
Data Contradiction Analysis
Q. How should researchers address inconsistent reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, controlling for variables like cell line specificity (e.g., HeLa vs. MCF-7) and assay protocols.
- SAR Studies : Systematically modify substituents (e.g., replacing nitro with cyano groups) to isolate pharmacophoric features.
- Reproducibility Checks : Validate results in triplicate and share raw data via repositories like Zenodo .
Methodological Tables
| Analytical Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.5–8.7 (aromatic H), δ 3.2–3.5 (CH₂) | Confirms nitro group position |
| HPLC | C18 column, 30:70 MeCN/H₂O, 1 mL/min flow | ≥95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
